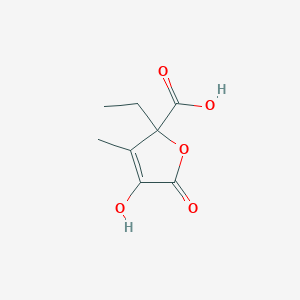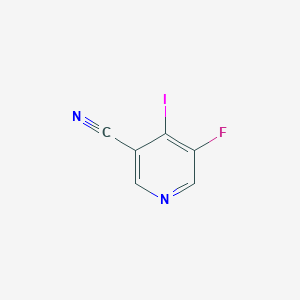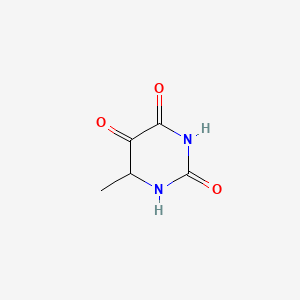
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is an organic compound belonging to the furan family. This compound is characterized by its unique structure, which includes a furan ring substituted with various functional groups such as hydroxyl, methyl, and carboxylic acid. It is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from ethyl acetoacetate and ethyl oxalate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide, and solvents like ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other groups using reagents like halogens (e.g., bromine) or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 2-Ethyl-2,5-dihydro-4-oxo-3-methyl-5-oxo-2-furancarboxylic acid.
Reduction: 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-hydroxy-2-furancarboxylic acid.
Substitution: 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-bromo-2-furancarboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid depends on its interaction with biological targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact pathways involved can vary based on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid: Lacks the ethyl group at the 2-position.
2-Ethyl-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid: Lacks the dihydro structure at the 2,5-positions.
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is unique due to its specific combination of functional groups and its dihydro structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10O5 |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c1-3-8(7(11)12)4(2)5(9)6(10)13-8/h9H,3H2,1-2H3,(H,11,12) |
Clé InChI |
FUIVASFFVNUSOV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=C(C(=O)O1)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)








![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

